molecular formula C22H30N4O2S B2728275 N-{[5-(morpholin-4-ylsulfonyl)-2-thienyl]methyl}-1-phenylcyclopropanecarboxamide CAS No. 1185048-81-0

N-{[5-(morpholin-4-ylsulfonyl)-2-thienyl]methyl}-1-phenylcyclopropanecarboxamide

Cat. No. B2728275
CAS RN: 1185048-81-0
M. Wt: 414.57
InChI Key: XCMKMQUHMOTNFH-UHFFFAOYSA-N
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Description

N-{[5-(morpholin-4-ylsulfonyl)-2-thienyl]methyl}-1-phenylcyclopropanecarboxamide, also known as MOR-NH2, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : A study by Lei et al. (2017) demonstrated a method for synthesizing 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which are intermediates that inhibit tumor necrosis factor alpha and nitric oxide. This method involves condensation reaction, chlorination, and nucleophilic substitution, with a total yield of 43% (Lei, Wang, Xiong, & Lan, 2017).
  • Structural Characterization : Lu et al. (2021) synthesized a compound related to N-{[5-(morpholin-4-ylsulfonyl)-2-thienyl]methyl}-1-phenylcyclopropanecarboxamide and determined its crystal structure, which was found to exhibit significant inhibitory activity against certain cancer cell lines (Lu, Zhao, Sun, Ji, Huang, & Ge, 2021).

Biological Activity

  • Antiproliferative Activity : The compound synthesized by Lu et al. (2021) displayed noteworthy inhibitory effects on cancer cell proliferation, underscoring the potential therapeutic applications of related compounds in oncology (Lu et al., 2021).
  • Antimicrobial Potential : Zaki et al. (2020) described the synthesis of various heterocyclic compounds containing cyclopenta[d]thieno[2,3-b]pyridine moieties, showing promise in antimicrobial activities. These findings suggest the utility of this compound derivatives in antimicrobial research (Zaki, El-Dean, Radwan, & Ammar, 2020).

Molecular Interactions and Reactions

  • Nucleophilic Behavior : A study by Ferri, Pitacco, and Valentin (1978) investigated the nucleophilic behavior of morpholinoenamines derived from various ketones, which is relevant for understanding the chemical reactivity of this compound (Ferri, Pitacco, & Valentin, 1978).

Advanced Materials Development

  • Polyesteramides Synthesis : The synthesis of polyesteramides with pendant functional groups using morpholine derivatives, as reported by Veld, Dijkstra, and Feijen (1992), highlights the potential for creating advanced materials with specific properties (Veld, Dijkstra, & Feijen, 1992).

properties

IUPAC Name

1-[6-(2,5-dimethylphenyl)sulfanylpyrimidin-4-yl]-N-(3-methoxypropyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O2S/c1-16-5-6-17(2)19(13-16)29-21-14-20(24-15-25-21)26-10-7-18(8-11-26)22(27)23-9-4-12-28-3/h5-6,13-15,18H,4,7-12H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCMKMQUHMOTNFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)SC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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